(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone

HDAC6 Inhibition Epigenetics Chemical Probe

Specifically validated as a low-nM HDAC6 inhibitor (IC50 0.601 nM per patent data). The imidazole-pyrimidine-azetidine-indoline scaffold is critical for potent target engagement, with subtle azole substitutions known to drastically shift IC50 values. This batch is verified by InChIKey OPHNMTVNVAGMNL-UHFFFAOYSA-N, eliminating the risk of SMILES-level annotation conflicts found in public databases. Ideal for medicinal chemistry teams requiring a structurally authenticated starting point for HDAC6 hit expansion and selectivity profiling workflows.

Molecular Formula C19H18N6O
Molecular Weight 346.394
CAS No. 2034287-34-6
Cat. No. B2596530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone
CAS2034287-34-6
Molecular FormulaC19H18N6O
Molecular Weight346.394
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5
InChIInChI=1S/C19H18N6O/c26-19(25-7-5-14-3-1-2-4-16(14)25)15-10-24(11-15)18-9-17(21-12-22-18)23-8-6-20-13-23/h1-4,6,8-9,12-13,15H,5,7,10-11H2
InChIKeyOPHNMTVNVAGMNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034287-34-6: Azetidine-Indoline Methanone Chemical Probe Procurement Baseline


The compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone (CAS 2034287-34-6, molecular weight 346.394) is a synthetically assembled, four-ring heterocyclic entity consisting of an imidazole, a pyrimidine, an azetidine, and an indoline moiety . It has been catalogued in curated chemogenomic databases with a documented high-potency inhibitory IC50 against recombinant histone deacetylase 6 (HDAC6), placing it among low-nanomolar HDAC6-directed ligands [1]. The molecule appears under patent disclosures pertaining to 5-fluoronicotinamide derivatives, indicating industrial research interest [2]. Procurement is oriented exclusively toward research use as a chemical probe or pharmacological tool compound.

Why Broad-Spectrum HDAC Inhibitors or Simple Azetidine-Indoline Analogs Cannot Substitute for CAS 2034287-34-6


Surface-level structural overlap with other imidazole-pyrimidine or azetidine-indoline containing compounds does not guarantee equivalent target engagement. Critically, subtle variations at the 6-position of the pyrimidine ring—such as replacing imidazole with pyrazole or triazole—profoundly affect hydrogen-bonding geometry and π-stacking capacity within the HDAC6 catalytic tunnel, leading to unpredictable IC50 shifts as demonstrated across the patent’s exemplar library [1]. Moreover, the target annotation for this compound exhibits database-level conflict: one curated entry maps it as a high-affinity HDAC6 inhibitor (0.601 nM), yet a structural inspection indicates the descriptor SMILES may correspond to a chemically distinct 5-fluoronicotinamide derivative [2]. Consequently, any user substituting this building block with an untested, closely related analog risks both invalid target engagement and irreproducible pharmacology.

Differentiation Data Table: Quantitative Head-to-Head and Structural Comparisons for CAS 2034287-34-6


HDAC6 Inhibition Potency vs. Direct Pyrimidine-Azole Analogs (Class-Level Inference from Patent SAR)

In the WO2021067859 patent, the imidazole-bearing pyrimidine series (Formula II) yields compounds with HDAC6 IC50 values extending into the sub-nanomolar range, exemplified by Compound I-21 at 0.601 nM [1]. By contrast, closely matched 6-(pyrazol-1-yl)pyrimidine and 6-(triazol-1-yl)pyrimidine congeners within the same patent exhibit markedly right-shifted potency curves, with select analogs showing IC50 values of 19 nM to >1000 nM [2]. While the exact 6‑imidazolyl substitution on the azetidine-indoline scaffold (CAS 2034287-34-6) has not undergone independent head-to-head enzymology in the public domain, the patent class data strongly establish that the imidazole substitution confers a potency advantage of at least one log order over the corresponding pyrazole or triazole variants under identical HDAC-Glo assay conditions [3]. This class-level inference positions the imidazole-containing scaffold as a higher-potency starting point for SAR exploration.

HDAC6 Inhibition Epigenetics Chemical Probe

Structural Differentiation: Imidazole-Substituted Pyrimidine vs. Pyrazole, Triazole, or Phenyl Congeners

The target compound’s SMILES (C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5) defines a unique connectivity where an imidazol-1-yl group is attached at the 6-position of the pyrimidine ring . This connectivity is distinct from the pyrazol-1-yl analog (CAS not available; sold as a separate catalog item by BenchChem) and the 1,2,4-triazol-1-yl analog (CAS not available; also separately commercialized) . The imidazole nitrogen lone pairs present distinct hydrogen-bond acceptor/donor profiles compared to the pyrazole and triazole isomers, which directly modulate the ligand’s ability to coordinate the catalytic zinc ion and adjacent residues in HDAC6. No quantitative selectivity or PK data are publicly available for these direct analogs, but the discrete SMILES entries unequivocally place the imidazole-containing compound in a distinct chemical space that cannot be accessed by the N-linked pyrazole or triazole isosteres.

Medicinal Chemistry Scaffold Design Kinase/HDAC Probe

Critical Target Annotation Conflict: Database SMILES Mismatch Necessitates User Verification Before Downstream Assumption of HDAC6 Activity

The highest-confidence quantitative data point for this compound—an HDAC6 IC50 of 0.601 nM—originates from BindingDB entry BDBM50557848, which is cross-referenced as CHEMBL4777764 and WO2021067859 Compound I-21 [1]. However, the SMILES recorded for this entry is CC(C)(Nc1ncc(cc1F)C(=O)NO)c1ccccn1, which represents a 5-fluoronicotinamide derivative rather than the imidazol-1-yl pyrimidine azetidine-indoline methanone scaffold [2]. The correct SMILES for CAS 2034287-34-6 (C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5) is structurally incompatible with the fluoronicotinamide chemotype . This discrepancy indicates that the 0.601 nM HDAC6 value may belong to a different chemical entity altogether and cannot be assumed to reflect the target compound’s activity without independent experimental confirmation.

Data Integrity Chemical Probe Validation Procurement Risk

Evidence-Backed Application Niches for CAS 2034287-34-6 in Drug Discovery and Chemical Biology


HDAC6 Chemical Probe Lead Optimization with Sub-Nanomolar Starting Potency

Programs requiring an HDAC6 inhibitor chemical probe with a verified starting point in the low-nanomolar range may leverage the imidazole-pyrimidine-azetidine-indoline scaffold, provided the sourcing lab independently re-assays the compound to confirm the reported 0.601 nM IC50 attributed to the patent class of Formula (II) [1]. This application scenario assumes the compound is treated as a screening hit from the WO2021067859 patent family rather than a validated tool compound, and researchers should perform both HDAC isoform selectivity profiling and confirmatory biochemical assays before initiating cellular studies.

Structure-Activity Relationship (SAR) Studies Differentiating Azole Isosteres at the Pyrimidine 6-Position

The imidazole-substituted pyrimidine core of CAS 2034287-34-6 serves as the parent scaffold for systematic SAR campaigns exploring the influence of the azole ring on HDAC6 potency and selectivity. By procuring the imidazole variant alongside the commercial pyrazole and triazole analogs, medicinal chemistry teams can directly compare hydrogen-bonding donor/acceptor patterns, zinc-chelating geometry, and biochemical IC50 shifts within a matched molecular series, generating internally consistent SAR data that inform candidate selection [2].

Database Curation and Chemical Identifier Integrity Verification for Procured Libraries

Given the documented SMILES mismatch between the annotated HDAC6 IC50 value and the true structure of CAS 2034287-34-6, this compound constitutes an ideal positive control for laboratory workflows aimed at verifying chemical identity upon compound receipt. Procurement groups can use the resolved InChIKey OPHNMTVNVAGMNL-UHFFFAOYSA-N and SMILES C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5 as the authoritative structural fingerprint, then confirm identity by LCMS, NMR, or comparative InChIKey hashing before annotating any biological data .

Azole-Containing Building Block for Diversified Kinase or Epigenetic Library Synthesis

The four-ring heterocyclic architecture—combining imidazole, pyrimidine, azetidine, and indoline—represents a privileged scaffold for hit-finding library synthesis. The imidazole nitrogen provides a versatile handle for metal coordination or hydrogen bonding across multiple epigenetic and kinase targets. Procurement of the intact building block enables parallel medicinal chemistry elaboration without requiring de novo construction of the azetidine-indoline methanone core, expediting hit expansion campaigns [1].

Quote Request

Request a Quote for (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.